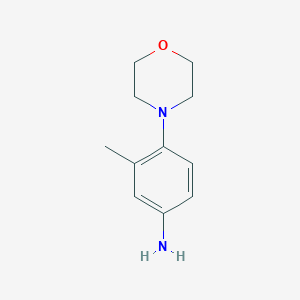

3-Methyl-4-morpholinoaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methyl-4-morpholin-4-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-9-8-10(12)2-3-11(9)13-4-6-14-7-5-13/h2-3,8H,4-7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNOTXXUXSBIPQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70442392 | |

| Record name | 3-Methyl-4-morpholinoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70442392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112900-82-0 | |

| Record name | 3-Methyl-4-morpholinoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70442392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Methyl-4-morpholinoaniline

Introduction: The Significance of 3-Methyl-4-morpholinoaniline in Modern Chemistry

This compound is a substituted aniline that holds considerable interest for researchers and professionals in drug development and materials science. Its structure, which combines a toluene backbone with a morpholine moiety, imparts unique electronic and steric properties, making it a valuable intermediate in the synthesis of a variety of complex organic molecules. The presence of the primary amine group provides a reactive handle for further functionalization, while the morpholine ring can enhance solubility and influence the pharmacokinetic profile of derivative compounds. This guide provides a comprehensive overview of the synthesis and characterization of this compound, grounded in established chemical principles and supported by detailed experimental protocols.

Strategic Synthesis of this compound

The synthesis of this compound is most effectively achieved through a two-step process that leverages fundamental reactions in organic chemistry: nucleophilic aromatic substitution followed by the reduction of a nitro group. This strategy is both efficient and adaptable, allowing for the synthesis of a wide range of substituted anilines.

Step 1: Nucleophilic Aromatic Substitution - Formation of 4-(2-Methyl-4-nitrophenyl)morpholine

The initial step involves the reaction of a suitable halo-nitrotoluene with morpholine. A common and effective starting material is 4-fluoro-3-methyl-1-nitrobenzene. The fluorine atom is an excellent leaving group in nucleophilic aromatic substitution reactions, particularly when the aromatic ring is activated by a strong electron-withdrawing group like the nitro group in the para position.[1]

The reaction proceeds via an addition-elimination mechanism, where the morpholine nitrogen acts as the nucleophile, attacking the carbon atom bearing the fluorine. This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2] The subsequent elimination of the fluoride ion restores the aromaticity of the ring, yielding the desired intermediate, 4-(2-methyl-4-nitrophenyl)morpholine.

Causality Behind Experimental Choices:

-

Starting Material: 4-fluoro-3-methyl-1-nitrobenzene is chosen due to the high electronegativity of fluorine, which makes the ipso-carbon more electrophilic and susceptible to nucleophilic attack.[1] The nitro group in the para position is crucial for activating the ring towards this reaction.[3]

-

Solvent: A polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is typically used to dissolve the reactants and facilitate the reaction.

-

Base: A mild base like potassium carbonate (K₂CO₃) is often added to neutralize the hydrofluoric acid (HF) that is formed as a byproduct, driving the reaction to completion.

Step 2: Reduction of the Nitro Group - Formation of this compound

The second and final step is the reduction of the nitro group in 4-(2-methyl-4-nitrophenyl)morpholine to a primary amine. While several methods exist for the reduction of nitroarenes, catalytic hydrogenation is often the preferred method due to its clean reaction profile and high yields.[4][5]

The most common catalyst for this transformation is palladium on carbon (Pd/C), used in the presence of hydrogen gas (H₂).[5] The reaction proceeds through the stepwise reduction of the nitro group on the surface of the catalyst, involving nitroso and hydroxylamine intermediates, which are ultimately converted to the aniline.[6]

Causality Behind Experimental Choices:

-

Reduction Method: Catalytic hydrogenation with Pd/C is selected for its efficiency and the fact that the primary byproduct is water, which simplifies purification.[4]

-

Catalyst: Palladium on carbon is a highly effective and widely used catalyst for the hydrogenation of nitro groups.[7]

-

Solvent: A protic solvent like ethanol or methanol is commonly used as it readily dissolves the starting material and is compatible with the hydrogenation conditions.

Visualizing the Synthesis Workflow

Comprehensive Characterization of this compound

The identity and purity of the synthesized this compound must be confirmed through a combination of spectroscopic and physical methods. The following table summarizes the expected characterization data for the final product.

| Parameter | Expected Value/Observation |

| Molecular Formula | C₁₁H₁₆N₂O |

| Molecular Weight | 192.26 g/mol |

| Appearance | Off-white to light brown solid |

| Melting Point | Expected to be in a range similar to related morpholinoanilines (e.g., 4-morpholinoaniline: 132-135 °C) |

| ¹H NMR (CDCl₃, 400 MHz) | δ 6.7-6.9 (m, 3H, Ar-H), 3.8-3.9 (t, 4H, -O-CH₂-), 3.5-3.7 (br s, 2H, -NH₂), 2.9-3.0 (t, 4H, -N-CH₂-), 2.2 (s, 3H, Ar-CH₃). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~145 (C-NH₂), ~140 (C-N), ~130 (C-CH₃), ~125 (CH), ~120 (CH), ~115 (CH), ~67 (-O-CH₂-), ~50 (-N-CH₂-), ~18 (Ar-CH₃). |

| FT-IR (KBr, cm⁻¹) | ~3450-3300 (N-H stretch, two bands for primary amine), ~3050 (Ar C-H stretch), ~2950-2800 (Aliphatic C-H stretch), ~1620 (N-H bend), ~1510 (Ar C=C stretch), ~1230 (Ar C-N stretch), ~1115 (C-O-C stretch). |

| Mass Spec. (EI) | m/z (%): 192 (M⁺, 100), 177, 134, 106. |

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-(2-Methyl-4-nitrophenyl)morpholine

Materials:

-

4-fluoro-3-methyl-1-nitrobenzene

-

Morpholine

-

Potassium Carbonate (K₂CO₃)

-

Dimethyl Sulfoxide (DMSO)

-

Ethyl acetate

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a stirred solution of 4-fluoro-3-methyl-1-nitrobenzene (1.0 eq) in DMSO, add morpholine (1.2 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 4-(2-methyl-4-nitrophenyl)morpholine as a solid.

Protocol 2: Synthesis of this compound

Materials:

-

4-(2-methyl-4-nitrophenyl)morpholine

-

10% Palladium on Carbon (Pd/C)

-

Ethanol

-

Hydrogen gas (H₂)

-

Celite

Procedure:

-

In a reaction flask, dissolve 4-(2-methyl-4-nitrophenyl)morpholine (1.0 eq) in ethanol.

-

Carefully add 10% Pd/C (5-10 mol% of Pd).

-

Seal the flask and purge with hydrogen gas.

-

Stir the mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions) at room temperature.[4]

-

Monitor the reaction progress by TLC.

-

Upon completion, carefully vent the hydrogen and purge the flask with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[8]

-

Wash the filter cake with ethanol.

-

Combine the filtrates and remove the solvent under reduced pressure to obtain the crude this compound.

-

If necessary, purify the product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the final product as a pure solid.

Safety and Handling

General Precautions:

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

Reagent-Specific Hazards:

-

Morpholine: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.[9]

-

4-fluoro-3-methyl-1-nitrobenzene: Acutely toxic and an irritant. Handle with care.

-

Palladium on Carbon (Pd/C): Can be pyrophoric, especially when dry and in the presence of hydrogen. Handle with care and do not allow it to dry completely on the filter paper.

-

Hydrogen Gas: Highly flammable. Ensure there are no ignition sources in the vicinity of the hydrogenation setup.

Product Hazards:

Waste Disposal:

-

All chemical waste should be disposed of in accordance with local, state, and federal regulations.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. By understanding the underlying chemical principles and adhering to the detailed protocols, researchers can confidently and safely produce this valuable compound for their research and development needs. The methodologies described herein are robust and can be adapted for the synthesis of other substituted anilines, further highlighting the versatility of these chemical transformations.

References

- A Comparative Guide to Nitro Group Reduction: Catalytic Hydrogenation vs. Metal/Acid Systems. (2025). Benchchem.

- SAFETY DATA SHEET - 4-Morpholinoaniline. (2025). Fisher Scientific.

- Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal.

- Studying the Mechanisms of Nitro Compounds Reduction (A-Review). (2019). Journal of Chemical Reviews.

- Supporting Information. (n.d.). The Royal Society of Chemistry.

- Aldrich A55004 - SAFETY D

- Nitro Reduction (H2 + Pd/C). (n.d.). Common Organic Chemistry.

- 4-(2-METHYL-4-NITRO-PHENYL)-MORPHOLINE synthesis. (n.d.). ChemicalBook.

- High Turnover Pd/C Catalyst for Nitro Group Reductions in Water.

- Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps.

- [3-(Morpholin-4-yl)phenyl]methylamine. (2022). Apollo Scientific.

- 4-(4-Nitrophenyl)morpholine. (2012).

- 4-(4-Nitrophenyl)morpholine. (2012).

- 1H and 13C NMR spectra of N-substituted morpholines. (2005). Magnetic Resonance in Chemistry.

- 4-Morpholinoaniline synthesis. (n.d.). ChemicalBook.

- Morpholine - SAFETY D

- 1H and13C NMR spectra ofN-substituted morpholines. (2005).

- 4-(4-nitrophenyl)morpholine. (2025). ChemSynthesis.

- Safety Data Sheet: Morpholine. (n.d.). Carl ROTH.

- Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry. (2024). Scientific Reports.

- 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. (2021). Chemistry LibreTexts.

- 3-methyl-4-[(morpholinoamino)methylene]-2-pyrazolin-5-one - Optional[FTIR] - Spectrum. (n.d.). SpectraBase.

- Buy 4-(2-Methyl-6-nitrophenyl)morpholine (EVT-14000908). (n.d.). EvitaChem.

- 3-Fluoro-4-morpholinoaniline. (n.d.). PubChem.

- Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. (2018).

- How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. (2020).

- Nucleophilic Aromatic Substitution. (n.d.). Organic Chemistry Tutor.

- Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermedi

- 4-Fluoro-3-(morpholin-4-yl)aniline Research Chemical. (n.d.). Benchchem.

- ¹³C NMR spectrum of 4-morpholinoaniline. (n.d.).

- Method for preparing 3-fluorine-4 morpholinyl phenylamine. (n.d.).

- Morpholine–4-nitrophenol (1/2). (2012).

- Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride. (n.d.). RSC Publishing.

- 3-Fluoro-4-morpholinoaniline. (n.d.). Ossila.

- FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),... (n.d.).

- 4-(4-Nitrobenzyl)morpholine. (2011).

- Benzenamine, 4-(4-morpholinyl)-. (n.d.). PubChem.

Sources

- 1. organicchemistrytutor.com [organicchemistrytutor.com]

- 2. youtube.com [youtube.com]

- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 6. Studying the Mechanisms of Nitro Compounds Reduction (A-Review) – Oriental Journal of Chemistry [orientjchem.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 4-Morpholinoaniline synthesis - chemicalbook [chemicalbook.com]

- 9. pentachemicals.eu [pentachemicals.eu]

- 10. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Physicochemical Properties of 3-Methyl-4-morpholinoaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-4-morpholinoaniline, a substituted aniline derivative, presents a molecule of interest in medicinal chemistry and drug discovery. Its structural features, combining a lipophilic morpholine ring and an aromatic amine, suggest a potential scaffold for developing novel therapeutic agents. This guide provides a comprehensive overview of the core physicochemical properties of this compound (CAS No: 112900-82-0). Due to the limited availability of direct experimental data for this specific compound, this document integrates predicted values from validated computational models, comparative data from structurally similar analogs, and detailed, field-proven experimental protocols for the determination of these critical parameters. This approach offers researchers a robust framework for initiating and advancing research and development involving this compound.

Introduction: The Significance of Physicochemical Profiling in Drug Discovery

The journey of a drug candidate from initial discovery to clinical application is profoundly influenced by its physicochemical properties. These characteristics, including solubility, lipophilicity, and ionization state (pKa), govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for toxicity. A thorough understanding of these parameters is therefore not merely an academic exercise but a critical component of rational drug design. By characterizing this compound, we can begin to predict its behavior in biological systems and make informed decisions in the early stages of drug development, thereby saving valuable time and resources.

This guide is structured to provide both foundational knowledge and practical, actionable protocols. We will first present the known and predicted properties of this compound, followed by detailed methodologies for their experimental determination. The causality behind experimental choices is explained to provide a deeper understanding of the scientific principles at play.

Molecular Identity and Core Properties

This compound is an organic compound with the following identifiers:

| Property | Value | Source |

| IUPAC Name | 3-methyl-4-morpholin-4-ylaniline | - |

| CAS Number | 112900-82-0 | [1] |

| Molecular Formula | C₁₁H₁₆N₂O | - |

| Molecular Weight | 192.26 g/mol | - |

| Canonical SMILES | CC1=C(C=C(C=C1)N)N2CCOCC2 | - |

Predicted Physicochemical Data

In the absence of extensive experimental data, computational modeling provides valuable initial estimates of a compound's properties. The following table summarizes predicted values for key physicochemical parameters of this compound. It is crucial to note that these are in silico predictions and should be confirmed experimentally.

| Parameter | Predicted Value | Prediction Tool/Method |

| logP | 1.85 ± 0.35 | Molinspiration |

| pKa (most basic) | 5.2 (amine) | Rowan Free Online pKa Calculator[2] |

| Aqueous Solubility (logS) | -2.5 | ALOGPS |

-

Lipophilicity (logP): The predicted logP value of 1.85 suggests that this compound has moderate lipophilicity. This is a favorable characteristic for drug candidates, as it indicates a balance between aqueous solubility for formulation and transport in the bloodstream, and lipid solubility for membrane permeability.

-

Ionization Constant (pKa): The predicted pKa of the anilinic nitrogen is 5.2. This indicates that at physiological pH (7.4), the compound will exist predominantly in its neutral, un-ionized form. This is a critical consideration for its ability to cross biological membranes, as the neutral form is generally more lipid-soluble.

-

Aqueous Solubility (logS): The predicted aqueous solubility (logS) of -2.5 corresponds to a solubility of approximately 0.316 mg/mL. This suggests that the compound is sparingly soluble in water.

Comparative Analysis with Structural Analogs

To provide further context, we can compare the predicted properties of this compound with the experimental data of its close structural analogs, 4-morpholinoaniline and 3-fluoro-4-morpholinoaniline.

| Property | This compound (Predicted) | 4-Morpholinoaniline (Experimental) | 3-Fluoro-4-morpholinoaniline (Experimental) |

| Melting Point (°C) | No data available | 132-135[3][4][5] | 121-125[6] |

| Boiling Point (°C) | No data available | 310.47 (rough estimate)[3] | No data available |

| logP | 1.85 | 1.39 | 1.58 |

| pKa | 5.2 | 5.48 | No data available |

The methyl group in this compound is expected to slightly increase its lipophilicity (logP) compared to the parent 4-morpholinoaniline, which is consistent with the predicted value. The electron-donating nature of the methyl group may also have a subtle effect on the basicity of the aniline nitrogen. The fluorine atom in 3-fluoro-4-morpholinoaniline, being electron-withdrawing, would be expected to decrease the basicity of the aniline nitrogen.

Experimental Determination of Physicochemical Properties

The following sections provide detailed, step-by-step methodologies for the experimental determination of the core physicochemical properties of this compound. These protocols are designed to be self-validating and are based on established industry standards.

Synthesis of this compound

A plausible synthetic route to this compound involves the reduction of a nitroarene precursor. This is a common and effective method for the synthesis of anilines.

Reaction Scheme:

Synthetic Workflow Diagram

Protocol:

-

Nucleophilic Aromatic Substitution: To a solution of 4-chloro-2-nitrotoluene in a suitable solvent (e.g., DMSO or NMP), add morpholine and a base (e.g., K₂CO₃). Heat the reaction mixture at an elevated temperature (e.g., 120-150 °C) and monitor the reaction progress by TLC or LC-MS.

-

Work-up: After completion, cool the reaction mixture, pour it into water, and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification of Intermediate: Purify the crude 4-(3-methyl-4-nitrophenyl)morpholine by column chromatography on silica gel.

-

Reduction of the Nitro Group: Dissolve the purified intermediate in a suitable solvent (e.g., ethanol or acetic acid). Add a reducing agent such as iron powder and hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon under a hydrogen atmosphere.[4][7][8][9]

-

Final Work-up and Purification: After the reduction is complete, filter the reaction mixture to remove the catalyst or inorganic salts. Neutralize the filtrate and extract the product with an organic solvent. Purify the final product, this compound, by recrystallization or column chromatography.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

DSC is a highly precise method for determining the melting point and purity of a crystalline solid.[10][11][12]

Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of the purified this compound into a Tzero aluminum pan.[13] Crimp the pan with a lid.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Data Analysis: The melting point is determined as the onset temperature of the melting endotherm. The purity can be estimated from the shape of the melting peak using the Van't Hoff equation.[12]

DSC Workflow for Melting Point Determination

Boiling Point Determination

For non-volatile solids, the boiling point is often determined under reduced pressure to prevent decomposition.

Protocol (Micro-scale):

-

Sample Preparation: Place a small amount of the sample into a micro boiling point tube.

-

Apparatus Setup: Attach the tube to a thermometer and place it in a Thiele tube or a melting point apparatus equipped for boiling point determination.[3][6][14]

-

Heating: Heat the apparatus slowly.

-

Observation: Observe for the formation of a steady stream of bubbles from an inverted capillary tube placed in the sample.

-

Measurement: The boiling point is the temperature at which the liquid re-enters the capillary tube upon cooling.[15]

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.[16]

Protocol:

-

Sample Preparation: Add an excess amount of this compound to a known volume of purified water in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as HPLC-UV.[17]

-

Calculation: The solubility is expressed in mg/mL or mol/L.

Lipophilicity (logP) Determination (Shake-Flask Method)

This method measures the partitioning of a compound between n-octanol and water.

Protocol:

-

Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol.

-

Partitioning: Dissolve a known amount of this compound in one of the phases and add an equal volume of the other phase.

-

Equilibration: Shake the mixture vigorously for a set period to allow for partitioning.

-

Phase Separation: Separate the two phases by centrifugation.

-

Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical method (e.g., HPLC-UV).

-

Calculation: The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. logP is the logarithm of this value.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a reliable method for determining the pKa of ionizable compounds.

Protocol:

-

Sample Preparation: Prepare a solution of this compound of known concentration in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric techniques are essential for confirming the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.[18][19]

Expected ¹H NMR (400 MHz, CDCl₃) Chemical Shifts (Predicted):

-

Aromatic Protons: Signals in the range of 6.5-7.5 ppm. The substitution pattern will lead to a specific splitting pattern.

-

Morpholine Protons (-O-CH₂-CH₂-N-): Two triplets around 3.8 ppm (for -O-CH₂-) and 3.0 ppm (for -N-CH₂-).

-

Methyl Protons (-CH₃): A singlet around 2.2 ppm.

-

Amine Proton (-NH₂): A broad singlet, the chemical shift of which is concentration and solvent dependent.

Expected ¹³C NMR (100 MHz, CDCl₃) Chemical Shifts (Predicted):

-

Aromatic Carbons: Signals in the range of 110-150 ppm.

-

Morpholine Carbons: Signals around 67 ppm (-O-CH₂) and 50 ppm (-N-CH₂).

-

Methyl Carbon: A signal around 17 ppm.

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[20]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

Data Processing and Analysis: Process the data (Fourier transform, phase correction, and baseline correction) and interpret the spectra to confirm the structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[21][22][23][24]

Expected Characteristic IR Absorptions:

-

N-H Stretch (Aniline): Two bands in the region of 3300-3500 cm⁻¹.

-

C-H Stretch (Aromatic and Aliphatic): Bands in the region of 2800-3100 cm⁻¹.

-

C=C Stretch (Aromatic): Bands in the region of 1450-1600 cm⁻¹.

-

C-N Stretch: Bands in the region of 1250-1350 cm⁻¹.

-

C-O-C Stretch (Morpholine): A strong band in the region of 1100-1150 cm⁻¹.

Protocol (Thin Film):

-

Sample Preparation: Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene chloride).[25]

-

Film Formation: Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the sample.

-

Data Acquisition: Record the IR spectrum using an FTIR spectrometer.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[26][27][28][29][30]

Expected Mass Spectrum:

-

Molecular Ion (M⁺): A peak at m/z = 192, corresponding to the molecular weight of this compound.

-

Fragmentation Pattern: Characteristic fragments resulting from the loss of parts of the morpholine ring or the methyl group.

Protocol (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: Bombard the sample with high-energy electrons to generate ions.

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio.

-

Detection: Detect the ions to generate the mass spectrum.

Conclusion

While experimental data for this compound remains limited, this guide provides a comprehensive framework for its physicochemical characterization. By leveraging predictive modeling, comparative analysis with structural analogs, and detailed experimental protocols, researchers can confidently proceed with the evaluation of this promising molecule. The methodologies outlined herein are not only applicable to the title compound but also serve as a valuable resource for the characterization of other novel chemical entities in the drug discovery pipeline. The continuous interplay between in silico prediction and experimental validation is paramount for accelerating the development of new and effective therapeutics.

References

- Rowan's Free Online pKa Calcul

- ACD/Labs Releases Percepta. ACD/Labs. [Link]

- Measuring the Melting Point. Westlab Canada. [Link]

- Predict Molecular Properties | Percepta Software. ACD/Labs. [Link]

- Determination of Boiling Point of Organic Compounds. GeeksforGeeks. [Link]

- Boiling Point Determin

- ACD/Labs Percepta Platform Reviews in 2026. SourceForge. [Link]

- ACD/Labs Announces Technology Modernization of the Percepta Platform Calcul

- IR Spectroscopy of Solids.

- EXPERIMENT 1 DETERMIN

- Rapid and Inexpensive Method for Reduction of Nitroarenes to Anilines. [Link]

- Micro Boiling Point Determin

- bio.tools · Bioinformatics Tools and Services Discovery Portal. [Link]

- 1236 SOLUBILITY MEASUREMENTS.

- 1.3 Mass spectrometry (MS). Organic Chemistry II - Fiveable. [Link]

- Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. DTIC. [Link]

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- 3-Synthesis of Aniline by Reduction of Nitrobenzene | PDF | Amine | Distill

- On-line Lipophilicity/Aqueous Solubility Calculation Software.

- Reduction of nitroarenes to anilines in basic alcoholic media. RSC Publishing. [Link]

- On-line Software.

- NMR Spectroscopy. MSU chemistry. [Link]

- Aniline Synthesis via Tin Reduction (Science Explained). YouTube. [Link]

- 9.11: Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts. [Link]

- 1.5.5: Measuring the Molecular Mass of Organic Compounds- Mass Spectrometry. Chemistry LibreTexts. [Link]

- Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20. Purdue College of Engineering. [Link]

- MoKa - pKa modelling. Molecular Discovery. [Link]

- logP - octanol-water partition coefficient calculation.

- How to Determine the Structure of Organic Molecules by NMR Spectroscopy: Example of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in Solution.

- Virtual logP On-line. [Link]

- Mass Spectrometry. Chemistry LibreTexts. [Link]

- Mass Spectrometry Protocols and Methods.

- NMR Techniques in Organic Chemistry: a quick guide[2][1]. [Link]

- pKa Prediction. Rowan Scientific. [Link]

- Fourier Transform Infrared (FTIR) Spectroscopy. PhotoMetrics, Inc. [Link]

- Is there any software (preferably free) to calculate the partition coefficient (LogP)?. Reddit. [Link]

- (PDF) Reduction of Nitrobenzene to Aniline.

- Mass Spectrometry in Organic Chemistry // HSC Chemistry .... YouTube. [Link]

- Guide to FT-IR Spectroscopy. Bruker. [Link]

- fourier transform infrared spectroscopy. [Link]

- Differential scanning calorimetry. CureFFI.org. [Link]

- Analytical Chemistry – Infrared (IR) Spectroscopy. Compound Interest. [Link]

- A Beginner's Guide to Differential Scanning Calorimetry DSC. S4Science. [Link]

- Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. SciELO. [Link]

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. Rowan's Free Online pKa Calculator | Rowan [rowansci.com]

- 3. chemconnections.org [chemconnections.org]

- 4. youtube.com [youtube.com]

- 5. logP - octanol-water partition coefficient calculation [molinspiration.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. scribd.com [scribd.com]

- 8. Reduction of nitroarenes to anilines in basic alcoholic media - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Differential scanning calorimetry [cureffi.org]

- 11. s4science.at [s4science.at]

- 12. scielo.br [scielo.br]

- 13. engineering.purdue.edu [engineering.purdue.edu]

- 14. chymist.com [chymist.com]

- 15. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 16. researchgate.net [researchgate.net]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. NMR Spectroscopy [www2.chemistry.msu.edu]

- 19. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. photometrics.net [photometrics.net]

- 22. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 23. mse.washington.edu [mse.washington.edu]

- 24. compoundchem.com [compoundchem.com]

- 25. orgchemboulder.com [orgchemboulder.com]

- 26. fiveable.me [fiveable.me]

- 27. chem.libretexts.org [chem.libretexts.org]

- 28. chem.libretexts.org [chem.libretexts.org]

- 29. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 30. m.youtube.com [m.youtube.com]

Foreword: The Strategic Role of Scaffolds and Substituents in Medicinal Chemistry

An In-Depth Technical Guide to 3-Methyl-4-morpholinoaniline

In the landscape of modern drug discovery, the aniline scaffold remains a cornerstone for the development of novel therapeutics. Its synthetic versatility allows for the introduction of diverse functional groups, enabling the fine-tuning of a molecule's pharmacological profile. The morpholinoaniline family, in particular, has garnered significant attention for its prevalence in clinically successful drugs. This guide focuses on a specific, yet important, member of this family: this compound. While its direct applications are less documented than its fluorinated counterparts, understanding its structure, synthesis, and potential provides a valuable case study in the principles of lead optimization and the strategic impact of subtle molecular modifications. As a senior application scientist, the intent of this document is to not only provide data but to illuminate the chemical reasoning and experimental logic that drives research and development in this area.

Core Identification and Physicochemical Profile

This compound is a substituted aromatic amine. Its core structure consists of an aniline ring substituted with a methyl group at position 3 and a morpholine ring at position 4.

-

CAS Number : 112900-82-0[1]

-

Molecular Formula : C₁₁H₁₆N₂O

-

Molecular Weight : 192.26 g/mol

The molecular structure combines the aromatic, electron-donating aniline group with the saturated heterocycle morpholine, which is known to impart favorable pharmacokinetic properties in drug candidates.[2]

Caption: Molecular Structure of this compound.

A summary of key physicochemical data for the closely related compound, 4-morpholinoaniline, is provided below for reference, as extensive data for the 3-methyl derivative is not widely published. These values serve as a baseline for estimating the properties of the target compound.

| Property | Value (for 4-morpholinoaniline) | Source |

| Melting Point | 132-135 °C | [1][3][4] |

| Boiling Point | ~310-368 °C (estimate) | [1][3] |

| pKa | 6.72 ± 0.40 (Predicted) | [3][4] |

| Solubility | Soluble in chloroform, ethyl acetate | [3][4] |

Synthetic Strategy and Mechanistic Considerations

The synthesis of substituted morpholinoanilines typically relies on two core transformations: nucleophilic aromatic substitution (SNAᵣ) to introduce the morpholine ring and the reduction of a nitro group to form the key aniline moiety. While a specific, validated protocol for this compound is not widely published, a robust synthetic route can be designed based on established methodologies for analogous compounds, such as 3-fluoro-4-morpholinoaniline.[5][6]

Proposed Synthetic Workflow

The most logical pathway involves the reaction of morpholine with a suitably activated aromatic precursor, followed by reduction. The choice of starting material is critical; 4-chloro-2-nitrotoluene is an ideal candidate due to the ortho/para-directing nature of the methyl group and the activating, electron-withdrawing effect of the nitro group, which facilitates the SNAᵣ reaction.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol and Rationale

Step 1: Nucleophilic Aromatic Substitution

-

Reaction Setup : In a round-bottom flask equipped with a reflux condenser, combine 4-chloro-2-nitrotoluene (1.0 eq) and morpholine (2.0-3.0 eq). The use of excess morpholine serves as both the nucleophile and the solvent.

-

Reaction Conditions : Heat the mixture to reflux. The high temperature is necessary to overcome the activation energy for the SNAᵣ reaction.

-

Causality : The nitro group para to the chlorine atom is a strong electron-withdrawing group, which stabilizes the negative charge of the Meisenheimer complex intermediate, thereby facilitating the substitution of the chloride leaving group by morpholine. The methyl group at the meta position has a minor electronic influence but provides important steric and lipophilic character to the final product.

-

Workup : After cooling, the excess morpholine is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water to remove any morpholine salts, then dried and concentrated to yield the crude intermediate, 4-(3-methyl-4-nitrophenyl)morpholine.

Step 2: Nitro Group Reduction

-

Reaction Setup : Dissolve the crude nitro-intermediate from Step 1 in a suitable solvent such as ethanol or methanol.

-

Reagent Selection : Add a reducing agent. Common choices include:

-

Catalytic Hydrogenation : 10% Palladium on carbon (Pd/C) under a hydrogen atmosphere (50 psi). This is a clean and efficient method.[7]

-

Chemical Reduction : Iron powder (Fe) in the presence of an acid catalyst like ammonium chloride (NH₄Cl) in aqueous ethanol.[5] This method is often cheaper and more scalable for industrial applications.

-

-

Causality : Both methods achieve the six-electron reduction of the nitro group to a primary amine. Catalytic hydrogenation proceeds via surface adsorption and stepwise hydrogen transfer, while the Fe/NH₄Cl system involves single-electron transfers from the metal surface in an acidic medium.

-

Workup :

-

For hydrogenation, the catalyst is removed by filtration through Celite, and the solvent is evaporated.[7]

-

For iron reduction, the reaction is filtered to remove iron oxides, and the product is extracted into an organic solvent.

-

-

Purification : The final product, this compound, can be purified by recrystallization from a solvent system like ethyl acetate/hexane to yield a crystalline solid.[7]

Role in Drug Discovery and Development

The 4-morpholinoaniline scaffold is a "privileged structure" in medicinal chemistry, appearing in several approved drugs. Its value stems from the physicochemical properties imparted by the morpholine ring, which often enhances aqueous solubility, metabolic stability, and brain permeability compared to more basic or lipophilic amines.[2]

The Morpholinoaniline Core: A Gateway to Bioactivity

-

Linezolid (Antibiotic) : The fluorinated analog, 3-fluoro-4-morpholinoaniline, is a key intermediate in the synthesis of Linezolid, an oxazolidinone antibiotic used against multi-drug resistant Gram-positive bacteria like MRSA.[8]

-

Rivaroxaban (Anticoagulant) : The morpholinone derivative of 4-morpholinoaniline is a central component of the Factor Xa inhibitor Rivaroxaban.[8]

-

CNS-Active Agents : The morpholine ring's balanced lipophilic-hydrophilic profile and reduced basicity (pKa ~8.5 for morpholine itself) are highly advantageous for designing drugs that need to cross the blood-brain barrier (BBB).[2][4]

The Strategic Impact of the 3-Methyl Group

While the fluoro-substituted analog is well-known, the 3-methyl substituent on the this compound scaffold offers a distinct set of strategic advantages in lead optimization, based on established medicinal chemistry principles.[9]

-

Modulation of Lipophilicity : The addition of a methyl group increases the molecule's lipophilicity (logP). This can directly influence its absorption, distribution, metabolism, and excretion (ADME) profile. An increase in lipophilicity may enhance membrane permeability and BBB penetration, but could also increase binding to plasma proteins or lead to sequestration in fatty tissues.[2][9]

-

Metabolic Blocking : The aromatic ring of an aniline is a potential site for oxidative metabolism by cytochrome P450 enzymes. Placing a methyl group at position 3 can sterically hinder or block this position from metabolic attack, potentially increasing the compound's half-life.[9]

-

Fine-Tuning Target Binding : The methyl group introduces steric bulk adjacent to the aniline nitrogen. This can alter the molecule's preferred conformation and influence how it fits into the binding pocket of a biological target (e.g., an enzyme or receptor). This "ortho effect" can either enhance or decrease binding affinity, providing a tool for improving potency and selectivity.[9]

Caption: Logical relationship of molecular components to overall properties.

Safety, Handling, and Storage

Specific safety data for this compound is not extensively documented. Therefore, it is imperative to handle this compound with the precautions established for its close structural analog, 4-morpholinoaniline.

-

Hazard Classification : 4-Morpholinoaniline is considered hazardous. It is classified as causing skin and eye irritation and may be harmful if swallowed, in contact with skin, or if inhaled.[10][11]

-

Handling :

-

Use in a well-ventilated area or with appropriate exhaust ventilation (e.g., a fume hood).[11][12]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses with side-shields, and a lab coat.[11]

-

Wash hands thoroughly after handling.[10]

-

-

Storage :

References

- Chemsrc. (n.d.). 4-Morpholinoaniline | CAS#:2524-67-6.

- ResearchGate. (2017). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates.

- ResearchGate. (n.d.). The 4-morpholinoaniline derivate drugs: the antimicrobial Linezolid....

- PubChem. (n.d.). 3-Fluoro-4-morpholinoaniline.

- PubChem. (n.d.). 3-(Morpholin-4-yl)aniline.

- Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC.

- PubMed. (2013). [Application of methyl in drug design].

Sources

- 1. 4-Morpholinoaniline | CAS#:2524-67-6 | Chemsrc [chemsrc.com]

- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Morpholinoaniline | 2524-67-6 [chemicalbook.com]

- 4. 4-Morpholinoaniline CAS#: 2524-67-6 [m.chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. 4-Morpholinoaniline synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

A Technical Guide to the Biological Activity of 3-Methyl-4-morpholinoaniline Derivatives for Drug Discovery Professionals

Executive Summary

The 3-Methyl-4-morpholinoaniline scaffold is a privileged structure in medicinal chemistry, serving as a versatile core for the development of novel therapeutic agents. The morpholine ring, with its unique physicochemical properties, often enhances solubility, brain permeability, and metabolic stability, making it a valuable component in drug design.[1] This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this compound derivatives. We delve into their significant anticancer, kinase inhibitory, and anti-inflammatory properties, supported by detailed experimental protocols and structure-activity relationship insights to empower researchers and drug development professionals in their quest for next-generation therapeutics.

Introduction: The Morpholinoaniline Core in Modern Drug Discovery

The morpholine heterocycle is a cornerstone in the design of bioactive molecules. Its flexible conformation and the presence of a weakly basic nitrogen and an opposing oxygen atom provide a unique pKa value that can improve a compound's pharmacokinetic and pharmacodynamic (PK/PD) profile.[1] When incorporated into an aniline structure, it forms the morpholinoaniline core, a pharmacophore present in several successful drugs and clinical candidates, including the antibiotic Linezolid and the anticoagulant Rivaroxaban.[2]

The addition of a methyl group at the 3-position of the aniline ring creates the this compound scaffold. This substitution can influence the molecule's electronic properties, steric profile, and metabolic stability, offering a nuanced platform for generating derivatives with diverse and potent biological activities. This guide focuses specifically on these derivatives, exploring their synthesis and their demonstrated efficacy in key therapeutic areas.

General Synthesis of this compound Derivatives

The synthesis of the core scaffold typically begins with a nucleophilic aromatic substitution (SNAr) reaction, followed by reduction and subsequent derivatization. The primary amine of the aniline serves as a versatile handle for introducing a wide array of functional groups, leading to the creation of extensive compound libraries.[3]

A common synthetic pathway involves reacting a substituted difluoronitrobenzene with morpholine.[4] The resulting nitro-intermediate is then reduced to the corresponding aniline, often using methods like catalytic hydrogenation (e.g., Pd/C) or chemical reducing agents such as sodium dithionite.[5][6] This aniline precursor can then be readily converted into various derivatives, including sulfonamides, carbamates, and amides, to explore structure-activity relationships.[3][7]

Key Biological Activities and Therapeutic Potential

Anticancer Activity

One of the most promising applications for this class of compounds is in oncology. Research has demonstrated that derivatives of the closely related 3-fluoro-4-morpholinoaniline possess significant anti-proliferative activity against various cancer cell lines.[7][8]

A notable study focused on novel sulfonamide derivatives, designated NAM-5 and NAM-7. These compounds were evaluated against breast cancer cell lines and showed potent cytotoxic effects.[7] The primary mechanism of action was determined to be the induction of apoptosis, a form of programmed cell death, which was confirmed through flow cytometry analysis.[7][8]

Furthermore, related structures such as 3-(morpholinomethyl)benzofuran derivatives have shown potent activity against non-small cell lung cancer (NSCLC) cell lines, A549 and NCI-H23.[9][10] This highlights the versatility of the morpholine moiety in different molecular scaffolds for achieving anticancer effects.

Table 1: In Vitro Anticancer Activity of Selected Morpholinoaniline Derivatives

| Compound ID | Scaffold Type | Target Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| NAM-5 | 3-Fluoro-4-morpholinoaniline Sulfonamide | MCF-7 (Breast) | 1.811 | [7][8] |

| MDA-MB-231 (Breast) | 2.143 | [7][8] | ||

| NAM-7 | 3-Fluoro-4-morpholinoaniline Derivative | MCF-7 (Breast) | 1.883 | [7][8] |

| MDA-MB-231 (Breast) | 4.688 | [7][8] | ||

| Comp. 4c | 3-Methylbenzofuran Derivative | A549 (Lung) | 1.48 | [9] |

| Comp. 16a | 3-(Morpholinomethyl)benzofuran Derivative | NCI-H23 (Lung) | 0.49 |[9][10] |

Kinase Inhibition Profile

The morpholine ring is a well-established pharmacophore in the design of kinase inhibitors. The oxygen atom is capable of forming a critical hydrogen bond with the "hinge region" of the kinase active site, a feature leveraged in many potent inhibitors.[11] The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway, which is frequently dysregulated in human cancers, is a primary target for morpholine-containing compounds.[11][12]

Several 4-morpholino-pyrimidine and -quinazoline derivatives have been developed as potent PI3K inhibitors.[13][14] For instance, the thieno[3,2-d]pyrimidine derivative 15e was identified as a highly potent and selective inhibitor of the PI3K p110α isoform with an IC₅₀ value of 2.0 nM.[14] While not all reported compounds contain the 3-methyl-aniline core, these studies establish a strong rationale for designing this compound derivatives as novel kinase inhibitors targeting the PI3K pathway and others, such as VEGFR-2, which has also been identified as a target for related compounds.[9][10]

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases, creating a high demand for novel anti-inflammatory agents.[15] Derivatives based on the morpholinopyrimidine scaffold have demonstrated significant potential in this area.

Studies on specific derivatives have shown they can effectively inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[16] The mechanism behind this activity involves the downregulation of pro-inflammatory enzymes at both the mRNA and protein levels. Specifically, compounds were found to reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[15][16] Molecular docking studies suggest these compounds bind effectively within the active sites of these enzymes, providing a structural basis for their anti-inflammatory effects.[16]

Experimental Protocols: A Guide for the Bench Scientist

To facilitate further research, this section provides standardized, step-by-step protocols for evaluating the key biological activities discussed.

Protocol 1: In Vitro Cytotoxicity Assessment via MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation. It is a foundational assay for screening potential anticancer compounds.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: In Vitro PI3K Kinase Inhibition Assay (Biochemical)

This protocol describes a general method for measuring the direct inhibitory effect of a compound on a purified kinase enzyme, such as PI3Kα.

Methodology:

-

Reagent Preparation: Prepare assay buffer, a stock solution of PI3Kα enzyme, the lipid substrate (e.g., PIP₂), and ATP at their final desired concentrations.

-

Compound Plating: In a 384-well assay plate, add the test compounds across a range of concentrations. Include a positive control inhibitor (e.g., ZSTK474) and a no-enzyme negative control.

-

Kinase Reaction: Initiate the reaction by adding the PI3Kα enzyme to the wells containing the substrate and compound, followed by the addition of ATP.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase to phosphorylate its substrate (converting PIP₂ to PIP₃).

-

Detection: Stop the reaction and add the detection reagents. Many commercial kits (e.g., ADP-Glo™, HTRF®) measure either the amount of ADP produced or the phosphorylated product formed.

-

Data Acquisition: Read the plate on a luminometer or fluorescence reader, depending on the detection method.

-

Analysis: Normalize the data against controls and calculate the percentage of inhibition for each compound concentration. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion and Future Perspectives

The this compound scaffold represents a highly valuable platform for the discovery of new drugs. The derivatives synthesized from this core have demonstrated potent and diverse biological activities, most notably in the fields of oncology and inflammation. Their ability to effectively inhibit cancer cell proliferation, modulate key signaling pathways like PI3K/Akt/mTOR, and suppress inflammatory responses underscores their significant therapeutic potential.

Future research should focus on several key areas:

-

Structure-Activity Relationship (SAR) Expansion: Systematic modification of the this compound core to optimize potency and selectivity against specific biological targets.

-

Pharmacokinetic Optimization: Fine-tuning the physicochemical properties of lead compounds to improve their absorption, distribution, metabolism, and excretion (ADME) profiles.

-

In Vivo Validation: Advancing the most promising compounds from in vitro assays to preclinical animal models to evaluate their efficacy and safety in a physiological context.

-

Exploration of New Targets: Investigating the activity of these derivatives against other therapeutic targets, such as those involved in neurodegenerative or metabolic diseases.

By leveraging the inherent advantages of the morpholine ring and the versatility of the aniline core, the this compound class of compounds is poised to deliver the next generation of innovative medicines.

References

- An updated review on morpholine derivatives with their pharmacological actions. (2022). ResearchGate.

- Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). Journal of Chemical and Pharmaceutical Research.

- More, N. A., et al. (2022). Novel 3-fluoro-4-morpholinoaniline derivatives: synthesis and assessment of anti-cancer activity in breast cancer cells. Journal of Molecular Structure, 1253, 132127.

- Novel 3-fluoro-4-morpholinoaniline derivatives: Synthesis and assessment of anti-cancer activity in breast cancer cells. (2022). ResearchGate.

- Al-Ostath, A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(5), 3235-3245.

- Zhou, X., et al. (2025). Synthesis and Antitumor Activity of 4-Aminoquinazoline Derivatives Containing Morpholine Moieties. ResearchGate.

- Wright, E. R., et al. (2018). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 23(7), 1675.

- Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. (n.d.). ResearchGate.

- Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. (2018). PMC.

- A review on pharmacological profile of Morpholine derivatives. (2015). ResearchGate.

- The 4-morpholinoaniline derivate drugs: the antimicrobial Linezolid... (n.d.). ResearchGate.

- Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-6858.

- Occurrence of Morpholine in Central Nervous System Drug Discovery. (2020). PMC.

- Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. (2021). PMC.

- Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. (2021). ResearchGate.

- Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. (2021). ResearchGate.

- Wright, E. R., et al. (2018). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. MDPI.

- Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. (2023). PMC.

- Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. (2022). MDPI.

Sources

- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. jocpr.com [jocpr.com]

- 6. 4-Morpholinoaniline synthesis - chemicalbook [chemicalbook.com]

- 7. library.ncl.res.in [library.ncl.res.in]

- 8. researchgate.net [researchgate.net]

- 9. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Investigating 3-Methyl-4-morpholinoaniline as a Potential Therapeutic Agent

Abstract

The morpholinoaniline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically relevant kinase inhibitors. This guide provides a comprehensive, hypothesis-driven framework for the initial investigation of a novel derivative, 3-Methyl-4-morpholinoaniline. Drawing from the established bioactivity of structurally related compounds, we postulate that this compound is a putative kinase inhibitor, with a high probability of targeting key nodes in oncogenic signaling pathways. This document outlines a logical, multi-stage experimental workflow designed to identify its molecular targets, validate its mechanism of action, and assess its therapeutic potential. It is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic utility of this promising compound.

Introduction: The Morpholinoaniline Scaffold and the Kinase Inhibitor Landscape

The morpholine ring is a common motif in modern drug discovery, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility. When coupled with an aniline moiety, it forms the morpholinoaniline core, a scaffold that has proven particularly fruitful in the development of kinase inhibitors. Numerous approved and investigational drugs feature this core structure, demonstrating its ability to effectively engage the ATP-binding pocket of various kinases.

Prominent examples of morpholinoaniline-containing drugs include the antibiotic Linezolid and the anticoagulant Rivaroxaban. In the realm of oncology, derivatives have been extensively explored as inhibitors of critical cancer-driving kinases. For instance, compounds with the 4-morpholino-2-phenylquinazoline and related scaffolds have been identified as potent inhibitors of Phosphoinositide 3-kinase (PI3K)[1]. Similarly, 4-anilinoquinazoline derivatives are a well-established class of Epidermal Growth Factor Receptor (EGFR) inhibitors[2].

Given this precedent, the introduction of a methyl group at the 3-position of the aniline ring in this compound presents an intriguing chemical modification. This substitution can subtly alter the compound's steric and electronic properties, potentially leading to novel selectivity profiles and enhanced potency against specific kinase targets.

Our central hypothesis is that this compound functions as a kinase inhibitor, likely targeting members of the PI3K and/or receptor tyrosine kinase families, such as EGFR. This guide will provide the experimental roadmap to rigorously test this hypothesis.

Stage 1: Initial Target Class Identification and Validation

The first phase of investigation focuses on broadly assessing the kinase inhibitory potential of this compound and then narrowing down the potential targets to specific kinase families.

Broad-Spectrum Kinase Panel Screening

To obtain an initial, unbiased view of the compound's selectivity, a broad-spectrum kinase panel assay is the logical starting point. This experiment will test the ability of this compound to inhibit the activity of a large number of purified kinases at a single concentration (typically 1-10 µM).

Rationale: This approach provides a rapid and cost-effective method to identify the most promising kinase targets and to flag potential off-target activities early in the discovery process. The results will guide the subsequent, more focused validation experiments.

Experimental Protocol: Broad-Spectrum Kinase Assay (Example using a commercial service)

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Assay Submission: Submit the compound to a commercial kinase screening service (e.g., Eurofins DiscoverX, Promega). Select a panel that offers broad coverage of the human kinome.

-

Data Analysis: The primary output will be the percent inhibition of each kinase at the tested concentration. Identify "hits" as kinases that are inhibited by >50%.

-

Prioritization: Prioritize hits based on their relevance to disease pathways (e.g., oncology) and their clustering within specific kinase families.

In-Silico Modeling and Target Prediction

Concurrent with the experimental screening, in-silico methods can provide valuable complementary information. Molecular docking simulations can predict the binding pose and affinity of this compound within the ATP-binding pockets of prioritized kinases.

Rationale: In-silico modeling can help to rationalize the experimental screening data and provide structural insights into the potential mechanism of inhibition. It can also help to prioritize which kinase "hits" to pursue for further validation.

Workflow: Molecular Docking

-

Ligand Preparation: Generate a 3D conformation of this compound.

-

Receptor Preparation: Obtain crystal structures of the prioritized kinase targets (e.g., PI3Kα, EGFR) from the Protein Data Bank (PDB). Prepare the structures by removing water molecules, adding hydrogens, and assigning charges.

-

Docking Simulation: Use a molecular docking program (e.g., AutoDock, Glide) to predict the binding mode and estimate the binding affinity of the compound to each kinase.

-

Analysis: Analyze the predicted binding poses and scores to identify key interactions and rank the potential targets.

Stage 2: In-Depth Validation of Prioritized Targets

Once a primary target or target family has been identified, the next stage involves rigorous validation of the compound's activity and mechanism of action. Based on the likely activity of the morpholinoaniline scaffold, we will proceed with the hypothesis that PI3K and/or EGFR are the primary targets.

Biochemical Potency Determination (IC50)

To quantify the potency of this compound against the prioritized kinase targets, a dose-response biochemical assay is required to determine the half-maximal inhibitory concentration (IC50).

Rationale: The IC50 value is a critical parameter for assessing the potency of a compound and for comparing it to other inhibitors. A low nanomolar IC50 is typically desired for a lead compound.

Experimental Protocol: TR-FRET Kinase Assay (for PI3Kα)

-

Reagent Preparation: Prepare a serial dilution of this compound in DMSO. Prepare the assay buffer, PI3Kα enzyme, ATP, and the fluorescently labeled substrate and antibody.

-

Assay Plate Setup: Add the compound dilutions, enzyme, and substrate to a 384-well plate.

-

Reaction Initiation: Add ATP to initiate the kinase reaction. Incubate at room temperature.

-

Detection: Add the detection reagents (e.g., Eu-labeled antibody) and incubate to allow for binding.

-

Data Acquisition: Read the plate on a TR-FRET-compatible plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a four-parameter logistic model to determine the IC50.

Cellular Target Engagement and Pathway Modulation

Demonstrating that this compound can inhibit its target kinase within a cellular context is a crucial step. This is typically assessed by measuring the phosphorylation of a direct downstream substrate of the target kinase.

Rationale: A cellular assay confirms that the compound is cell-permeable and can engage its target in a complex biological environment. It provides a more physiologically relevant measure of the compound's activity.

Experimental Protocol: Western Blot for Phospho-AKT (downstream of PI3K)

-

Cell Culture and Treatment: Seed a relevant cancer cell line (e.g., MCF-7, which has a PIK3CA mutation) in a 6-well plate. Treat the cells with a dose-response of this compound for 2-4 hours.

-

Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Antibody Incubation: Probe the membrane with primary antibodies against phospho-AKT (Ser473) and total AKT.

-

Detection and Analysis: Use a chemiluminescent substrate and an imaging system to detect the protein bands. Quantify the band intensities and normalize the phospho-AKT signal to the total AKT signal.

dot

Caption: Hypothesized inhibition of the PI3K/AKT signaling pathway.

Stage 3: Cellular Phenotypic Assays

The final stage of this initial investigation is to assess the effect of this compound on cancer cell phenotype. This will determine if target engagement translates into a desirable therapeutic outcome.

Cell Viability and Proliferation Assays

These assays measure the ability of the compound to inhibit the growth of cancer cells.

Rationale: A potent and selective kinase inhibitor should induce a dose-dependent decrease in the viability of cancer cells that are dependent on the targeted pathway.

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for 72 hours.

-

Assay: Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

-

Data Acquisition: Read the luminescence on a plate reader.

-

Data Analysis: Normalize the data to vehicle-treated controls and plot the dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Colony Formation Assay

This assay assesses the long-term effect of the compound on the ability of single cells to form colonies.

Rationale: The colony formation assay is a more stringent test of a compound's anti-proliferative effects, as it measures the ability of cells to survive and proliferate over a longer period.

Experimental Protocol: Colony Formation Assay

-

Cell Seeding: Seed a low density of cells in a 6-well plate.

-

Treatment: Treat the cells with the compound at concentrations around the GI50.

-

Incubation: Incubate the plates for 1-2 weeks, replacing the media with fresh compound-containing media every 2-3 days.

-

Staining: Fix and stain the colonies with crystal violet.

-

Quantification: Count the number of colonies in each well.

Data Summary and Interpretation

The data generated from this multi-stage workflow should be compiled and analyzed to build a comprehensive profile of this compound.

| Assay | Parameter | Example Desired Outcome |

| Broad-Spectrum Kinase Panel | % Inhibition @ 10 µM | >90% inhibition of a small number of kinases (e.g., PI3K isoforms, EGFR) |

| Biochemical IC50 | IC50 (nM) | <100 nM for primary target(s) |

| Cellular Phosphorylation | IC50 (nM) | <500 nM for inhibition of p-AKT or p-EGFR |

| Cell Viability | GI50 (µM) | <1 µM in a relevant cancer cell line |

| Colony Formation | % Inhibition | >75% inhibition at 1x GI50 |

Conclusion and Future Directions

This guide has outlined a systematic and logical approach to the initial investigation of this compound as a potential therapeutic agent. By following this hypothesis-driven workflow, researchers can efficiently identify its molecular targets, validate its mechanism of action, and assess its potential as a novel kinase inhibitor.

Positive results from these studies would warrant further investigation, including:

-

Kinome-wide selectivity profiling: To more comprehensively assess the compound's selectivity.

-

In vivo efficacy studies: To evaluate the compound's anti-tumor activity in animal models.

-

Pharmacokinetic and toxicology studies: To assess the compound's drug-like properties.

The exploration of novel chemical matter is the cornerstone of drug discovery. This compound represents a promising starting point for the development of a new generation of targeted therapies.

dot

Caption: Overall experimental workflow for target validation.

References

- Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. PubMed, [Link][1]

- An updated review on morpholine derivatives with their pharmacological actions. World Journal of Pharmacy and Pharmaceutical Sciences, [Link]

- Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, [Link][3]

- 3-(Morpholin-4-yl)aniline | C10H14N2O. PubChem, [Link]

- 4-Anilinoquinazoline Derivatives With Epidermal Growth Factor Receptor Inhibitor Activity. Current Medicinal Chemistry, [Link][2]

- Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1][4][5]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. European Journal of Medicinal Chemistry, [Link][6]

- 4-Anilino-3-quinolinecarbonitriles: An Emerging Class of Kinase Inhibitors - An Upd

Sources

- 1. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Methyl-4-morpholinoaniline mechanism of action studies

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 3-Methyl-4-morpholinoaniline and Its Derivatives

Abstract

This compound is a heterocyclic amine that has garnered significant interest within the scientific community, not as a therapeutic agent itself, but as a crucial scaffold for the synthesis of a diverse range of biologically active compounds. While direct, in-depth studies on the mechanism of action of this compound are not extensively documented, the pharmacological activities of its derivatives provide a compelling roadmap for investigation. This technical guide synthesizes the current understanding of these derivatives, offering insights into their potential mechanisms of action and providing a comprehensive framework for researchers and drug development professionals to systematically investigate the molecular pathways modulated by this chemical entity. We will explore the known anti-cancer, antimicrobial, and anti-inflammatory properties of its derivatives and propose a structured, field-proven approach to elucidating their core mechanisms.

Introduction: The Significance of the 4-Morpholinoaniline Scaffold

The morpholine ring is a privileged structure in medicinal chemistry, known to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. When coupled with an aniline moiety, as in 4-morpholinoaniline and its derivatives, it gives rise to a versatile scaffold with a wide spectrum of biological activities. This compound, a specific derivative, serves as a key intermediate in the synthesis of numerous compounds with therapeutic potential. Notably, derivatives of 4-morpholinoaniline include the antibiotic Linezolid, the anticoagulant Rivaroxaban, and investigational antineoplastic agents like Entospletinib and Momelotinib[1]. This underscores the therapeutic relevance of this chemical class and the importance of understanding its mechanism of action.

This guide will delve into the known biological effects of compounds derived from the this compound core and present a systematic approach to unraveling their precise molecular mechanisms.

Biological Activities of this compound Derivatives

The therapeutic potential of the this compound scaffold is primarily understood through the pharmacological evaluation of its derivatives. These studies have revealed significant activity across several key therapeutic areas.

Anticancer Activity

A substantial body of research has focused on the anticancer properties of 4-morpholinoaniline derivatives. These compounds have demonstrated efficacy against various cancer cell lines, often through the induction of apoptosis.

-

Breast Cancer: Novel 3-fluoro-4-morpholinoaniline sulfonamide derivatives have shown significant anti-proliferative activity against MCF-7 and MDA-MB-231 breast cancer cell lines, with IC50 values in the low micromolar range. Flow cytometry analysis confirmed that these compounds induce apoptosis-mediated cell death[2].

-

Hepatocellular Carcinoma: Newly synthesized 2-morpholino-4-anilinoquinoline compounds, derived from a morpholinoaniline core, exhibited potent anticancer activity against the HepG2 cell line. These compounds were found to induce G0/G1 cell cycle arrest and inhibit cell migration and adhesion, suggesting a multi-faceted mechanism of action[3].

| Derivative Class | Cancer Cell Line | Reported IC50 | Observed Cellular Effect | Reference |

| 3-fluoro-4-morpholinoaniline sulfonamides | MCF-7 | 1.811 µM | Apoptosis induction | [2] |

| MDA-MB-231 | 2.143 µM | Apoptosis induction | [2] | |